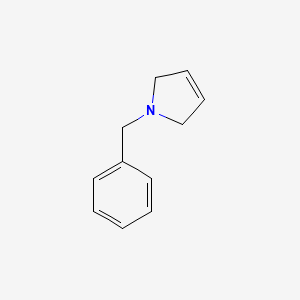

1-Benzyl-3-pyrroline

Description

Contextualization within N-Heterocyclic Compound Chemistry

1-Benzyl-3-pyrroline belongs to the broad class of N-heterocyclic compounds, which are organic molecules containing a ring structure composed of at least two different elements, one of which is nitrogen. wikipedia.org Heterocyclic compounds are ubiquitous in nature and are fundamental to the structure of many biologically important molecules, including nucleic acids, vitamins, and alkaloids. nih.govbritannica.com The five-membered pyrroline (B1223166) ring is a core motif in many of these natural products and pharmaceuticals. nih.govtandfonline.com

The presence of the nitrogen atom in the heterocyclic ring imparts distinct physical and chemical properties to these molecules. tandfonline.com Saturated N-heterocycles like pyrrolidine (B122466), the parent compound of this compound, behave similarly to acyclic secondary amines. wikipedia.orgwikipedia.org However, the introduction of unsaturation, as seen in the pyrroline ring, and the addition of substituents like the benzyl (B1604629) group, significantly influence the molecule's reactivity and potential for further chemical transformations.

Role of the this compound Scaffold in Organic Synthesis

The this compound scaffold serves as a versatile intermediate in organic synthesis. The benzyl group acts as a protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further functionalization. The double bond within the pyrroline ring provides a site for various chemical reactions, including hydrogenation, hydroboration, and cycloaddition reactions. acs.org These reactions enable chemists to introduce new functional groups and build more complex molecular architectures.

Furthermore, derivatives of this compound, such as 1-benzyl-3-pyrrolidinone (B141626), are utilized as starting materials for the synthesis of chiral molecules. chemicalbook.com For instance, the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone yields enantiopure 1-benzyl-3-hydroxypyrrolidine, a key intermediate for various drugs. chemicalbook.com This highlights the importance of the this compound framework in accessing stereochemically defined compounds, which is crucial in medicinal chemistry.

Historical Development of Research Pertaining to this compound and its Closely Related Derivatives

Research into pyrrolidine and its derivatives has a long history, driven by their presence in numerous natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The development of synthetic methods to access these ring systems has been a continuous area of focus. Early methods often involved the treatment of linear amines with strong bases. wikipedia.org

More recently, the focus has shifted towards more sophisticated and efficient synthetic strategies. Phosphine-catalyzed [3+2] annulation reactions, for example, have emerged as a powerful tool for constructing the pyrroline ring. orgsyn.org This method involves the reaction of an imine with an allene (B1206475) to afford functionalized pyrrolines with high yields and diastereoselectivities. orgsyn.org

The synthesis of specific derivatives like (R)-1-benzyl-3-aminopyrrolidine and its (S)-enantiomer has also been a subject of investigation, with methods including microbial asymmetric transformation and chemical resolution being employed. google.com These chiral amines are important intermediates in the synthesis of various pharmaceuticals. google.com The ongoing development of synthetic methodologies for pyrrolidine and pyrroline derivatives underscores their continued importance in organic and medicinal chemistry. tandfonline.comnih.gov

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6913-92-4 | avantorsciences.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₃N | avantorsciences.comthermofisher.com |

| Molecular Weight | 159.23 g/mol | avantorsciences.comthermofisher.com |

| Boiling Point | 60 °C (1 mmHg) | avantorsciences.com |

| Density | 0.837 g/cm³ | avantorsciences.comchemicalbook.com |

| Refractive Index | 1.5400-1.5440 @ 20°C | thermofisher.com |

| Flash Point | 92 °C (197 °F) | avantorsciences.com |

| IUPAC Name | 1-benzyl-2,5-dihydro-1H-pyrrole | thermofisher.comthermofisher.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFHKHHUKGZIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340093 | |

| Record name | 1-Benzyl-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678779 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6913-92-4 | |

| Record name | 1-Benzyl-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2,5-dihydropyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 Pyrroline and Key Derivatives

Direct Synthesis Strategies for the 1-Benzyl-3-pyrroline Core

The formation of the fundamental this compound structure can be achieved through several direct synthetic routes. These methods focus on constructing the pyrroline (B1223166) ring, introducing the benzyl (B1604629) group, or converting existing precursors.

Cyclization Reactions for Pyrroline Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. A common method involves the reaction of cis-1,4-dihalobutene-2 with a primary amine, such as benzylamine (B48309), which leads to the formation of the pyrroline ring. google.com For example, reacting 1,4-dichlorobutene-2 with benzylamine in refluxing benzene (B151609) results in the formation of this compound. google.com

Transition metal-catalyzed cyclizations also offer efficient pathways. Palladium-catalyzed reactions of α-aminoallenes with aryl iodides can produce 3-pyrroline (B95000) derivatives. clockss.org For instance, N-benzylallenylamine can react with iodobenzene (B50100) in the presence of a palladium catalyst to yield 1-benzyl-2,2-dimethyl-3-phenyl-3-pyrroline. clockss.org Furthermore, niobium-based catalysts, generated in situ from niobium pentachloride, have been shown to effectively catalyze the ring-closing metathesis (RCM) of diallylic compounds to form 3-pyrroline derivatives. acs.org

Another approach involves the base-mediated cyclization of N-benzyl ketimines with vinyl sulfoxides, which generates 2-azaallyl anions that undergo intermolecular nucleophilic addition followed by intramolecular cyclization to afford polysubstituted 1-pyrrolines. acs.org Additionally, enyne cross metathesis of propargylamines with ethyl vinyl ether, followed by a cyclization cascade, provides a one-pot synthesis of substituted pyrroles, which can be subsequently reduced to pyrrolines. acs.org

N-Alkylation and N-Functionalization Approaches

N-alkylation is a direct method for introducing the benzyl group onto a pre-existing pyrroline or pyrrolidine (B122466) ring. This typically involves reacting the nitrogen-containing heterocycle with a benzyl halide. For instance, the N-alkylation of pyrrolidine with benzyl bromide can yield 1-benzylpyrrolidine (B1219470). Cesium fluoride-celite in acetonitrile (B52724) has been employed as an effective solid base for the N-alkylation of various nitrogen heterocycles, including pyrrole (B145914) and pyrrolidinone, with alkyl halides. researchgate.net

In some cases, the benzyl group is introduced as part of a multi-step synthesis. For example, N-benzyl-3-pyrrolidinone can be prepared from the reaction of benzylamine and ethyl propenoate, followed by a series of reactions including N-alkylation and cyclization. google.com

Precursor-Based Conversions to this compound

The conversion of functionalized precursors is another key strategy. For example, 1-benzyl-3-hydroxypyrrolidine-2,5-dione can be synthesized from the reaction of benzylamine with a suitable precursor in refluxing para-xylene. chemicalbook.com Similarly, benzyl 3-pyrroline-1-carboxylate can be synthesized from 3-pyrroline and benzyl chloroformate. chemicalbook.com The resulting N-protected pyrroline can then be deprotected and subsequently benzylated if needed.

The reaction of N-benzyl-β-aminoketones with lithium trimethylsilyldiazomethane (B103560) at low temperatures can lead to the formation of 3-substituted 1-benzyl-3-(trimethylsiloxy)pyrrolidines through intramolecular N-alkylation. clockss.org These pyrrolidine derivatives can potentially be converted to the corresponding pyrroline.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of great importance, as the stereochemistry of these compounds often dictates their biological activity.

Asymmetric Synthesis Routes for Enantiopure Derivatives

Asymmetric synthesis aims to create specific enantiomers of a chiral molecule. One approach involves the use of chiral auxiliaries. For example, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester is a key step in the synthesis of a range of loline (B1675033) alkaloids, which feature a pyrrolizidine (B1209537) core derived from chiral pyrrolidine intermediates. acs.org

Enantiopure pyrrolidines can also be synthesized through a strategy involving two sequential C-H functionalization reactions. nih.gov This method utilizes a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization. nih.gov Another method involves the 1,3-dipolar cycloaddition of stabilized azomethine ylides with chiral dipolarophiles derived from N-[(S)-(-)-methylbenzyl]-4-piperidone to synthesize enantiomerically pure spirooxindolopyrrolidine-piperidones. mdpi.com

The use of chiral catalysts is another powerful tool. For example, a chiral pyridoxal (B1214274) catalyst can be used for the direct asymmetric α-C-H addition of N-unprotected propargylic amines to trifluoromethyl ketones, leading to chiral alkynyl β-aminoalcohols which can be precursors to chiral pyrrolidines. researchgate.net Furthermore, the diastereoselective 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org

A concise and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been developed, and similar principles can be applied to pyrrolidine synthesis. beilstein-journals.org This method involves the conversion of N-benzyl-N-carbamate-protected amino acids. beilstein-journals.org

Resolution of Racemic Mixtures in 1-Benzyl-3-pyrrolidine Derivative Synthesis

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. Chemical resolution involves using a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility. For instance, racemic 1-benzyl-3-aminopyrrolidine can be resolved using optically active tartaric acid derivatives. google.com The diastereomeric salts formed have different solubilities, allowing for their separation. google.com Similarly, racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid has been resolved using enantiopure (S)-phenylalanine N-benzylamide via the formation of diastereomeric salts. acs.org

Diastereoselective Control in Pyrrolidine Ring Formation

The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Researchers have developed various methods to control the diastereoselectivity during the synthesis of the pyrrolidine core.

One notable approach involves the copper-promoted intramolecular aminooxygenation of alkenes. This method has been shown to be highly diastereoselective in the synthesis of disubstituted pyrrolidines. acs.orgnih.gov For instance, the reaction of α-substituted 4-pentenyl sulfonamides leads predominantly to the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). acs.orgnih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity (approximately 3:1). acs.orgnih.gov A key advantage of this copper-promoted method is that it does not necessitate additional coordinating groups on the substrate to achieve high levels of 2,5-cis selectivity. acs.orgnih.gov

Furthermore, the strategic placement of substituents on the nitrogen atom can also dictate the stereochemical outcome. When the N-substituent is directly tethered to the α-carbon of the alkene, the reaction exclusively yields the 2,5-trans-pyrrolidine. acs.orgnih.gov This level of control is significant for the targeted synthesis of specific stereoisomers. The mechanism for the formation of 2,5-disubstituted pyrrolidines provides insight into the initial steps of the reaction, highlighting the importance of conformational factors in directing the diastereoselectivity. nih.gov

Another strategy for achieving diastereoselectivity is through palladium-catalyzed intramolecular nucleopalladation. This process, when applied to ortho-vinyl phenols with a tethered amine, forms the pyrrolidine ring and a quinone methide intermediate. Subsequent intermolecular addition of a second nucleophile proceeds with high enantio- and diastereoselectivity. acs.orgnih.gov The stereochemical course of this reaction can be influenced by the nature of the nucleophile. acs.org For example, the use of a (pyrox)Pd(II)(TFA)2 catalyst with oxygen as the oxidant allows for the enantioselective intramolecular oxidative amidation of alkenes at room temperature, producing pyrrolidine derivatives in high yields and enantioselectivity. organic-chemistry.org

The use of chiral auxiliaries, such as (S)-α-methylbenzylamine, has also been employed to separate diastereomeric 2-pyrrolidinones, which can then be converted to stereochemically pure 3-(1-aminoethyl)pyrrolidines. umich.edu

Synthesis of Saturated and Functionalized this compound Derivatives

The functionalization of the 1-benzylpyrrolidine scaffold is key to developing a diverse range of compounds with potential applications. This section details the synthesis of specific derivatives, including alcohols, amines, ketones, and those derived from multi-component reactions.

Synthesis of 1-Benzyl-3-pyrrolidinol (B1218477) and its Stereoisomers

1-Benzyl-3-pyrrolidinol and its stereoisomers are valuable intermediates in the synthesis of various biologically active molecules. An enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone (B141626) can produce enantiopure 1-benzyl-3-hydroxypyrrolidine. chemicalbook.com

The four enantiomers of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, were synthesized by reacting either (S)- or (R)-1-benzyl-3-pyrrolidinol with the appropriate enantiomer of 5-(methoxycarbonyl)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. nih.gov This highlights the use of chiral 1-benzyl-3-pyrrolidinol as a building block for complex molecules.

The stereoselective reduction of related pyrrolidine-2,4-diones can also lead to functionalized pyrrolidinol derivatives. For example, the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (B11756731) using sodium borohydride (B1222165) in the presence of metal salts like CaCl2, ZnCl2, MgCl2, and MnCl2 has been studied. analis.com.my The Luche reagent (CeCl3·7H2O/NaBH4) has been shown to be effective in reducing pyrrolidine enones to the corresponding allylic alcohols. analis.com.my

A diversity-oriented synthesis approach using the Ugi four-component reaction has been employed to create a library of 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net This reaction involves 1-(2-aminobenzyl)pyrrolidin-3-ol, an aldehyde, a carboxylic acid, and an isocyanide. researchgate.net

Synthesis of 1-Benzyl-3-aminopyrrolidine Enantiomers

Enantiomerically pure 1-benzyl-3-aminopyrrolidine is a crucial chiral intermediate in pharmaceutical synthesis. google.comchemimpex.com One method for its preparation involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using a resolving agent like tartaric acid hydrate (B1144303) in an organic solvent. google.com

Another synthetic route starts from (S)-1-benzyl-pyrrolidin-3-yl methanesulfonate, which is reacted with ammonia (B1221849) under pressure and high temperature to yield (S)-1-benzyl-3-aminopyrrolidine with high enantiomeric excess. google.com A similar process can be used to prepare other 3-aminopyrrolidine (B1265635) derivatives. google.com

A convenient, multi-gram scale synthesis of 1-benzyl-3-aminopyrrolidine has been developed, primarily in aqueous conditions, starting from readily available materials. researchgate.net The key step in this synthesis is a Curtius rearrangement of an appropriate acylhydrazide, mediated by sodium nitrite (B80452) and trifluoroacetic acid. researchgate.net

Synthesis of 1-Benzyl-3-pyrrolidinone and Related Ketones

1-Benzyl-3-pyrrolidinone is a versatile starting material for the synthesis of various pyrrolidine derivatives. chemicalbook.comgoogle.com One synthetic pathway to N-benzyl-3-pyrrolidinone begins with ethyl acrylate (B77674) and involves an addition reaction, a substitution reaction, a Dieckmann cyclization, and finally, hydrolytic decarboxylation. researchgate.net An improvement to the Dieckmann cyclization step, using sodium in granular form, has been reported to significantly increase the yield. researchgate.net

Another reported synthesis involves the reaction of benzyl-(3-ethoxy-3-enyl)-(1-vinylethoxymethyl)amine with potassium ethoxide in toluene (B28343). chemicalbook.com 1-Benzyl-3-pyrrolidinone can also be prepared through the dehydration reaction of pyrrolidine-3-ketone with (R)-1-phenylethylamine, followed by reduction. google.com

This ketone serves as a precursor for more complex structures. For instance, it was used as the starting material in the synthesis of cucurbitine, where it is treated with an ammoniacal solution of ammonium (B1175870) chloride and potassium cyanide. google.com It has also been used in the preparation of chiral alkenyl sulfoximines, which lead to highly functionalized diazabicycles. chemicalbook.com

Multi-Component Reactions in Pyrrolidine Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to synthesizing complex pyrrolidine derivatives from simple starting materials in a single step. mdpi.comtandfonline.com

A notable example is the 1,3-dipolar cycloaddition reaction. The BF3OEt2-catalyzed one-pot reaction of benzylamines, isatins, and dimethyl acetylenedicarboxylate (B1228247) produces functionalized dihydrospiro[indoline-3,2'-pyrroles] with high diastereoselectivity. rhhz.net This reaction proceeds through the in-situ generation of an azomethine ylide. rhhz.net Azomethine ylides are common intermediates in MCRs for pyrrolidine synthesis. tandfonline.com

Another MCR involves the reaction of 1-benzyl-3-pyrrolidinone with an amine (such as 4-methoxybenzylamine), an azide (B81097) (like 1-azido-4-nitrobenzene), and acetic acid in toluene to form pyrrolotriazoles. mdpi.com

The Ugi four-component reaction, as mentioned earlier, has been utilized to synthesize 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net This reaction demonstrates the power of MCRs to rapidly generate libraries of related compounds by varying the different components. researchgate.net MCRs have also been used to synthesize various other pyrrolidine derivatives, including pyrrolidine-2-carboxylates and N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. tandfonline.com

| Starting Material | Reagents | Product | Key Transformation | Reference |

| α-Substituted 4-pentenyl sulfonamides | Copper(II) salts | 2,5-cis-disubstituted pyrrolidines | Intramolecular aminooxygenation | acs.orgnih.gov |

| ortho-Vinyl phenols with tethered amine | Pd(II) catalyst, external nucleophile | Functionalized pyrrolidines | Intramolecular nucleopalladation/intermolecular addition | acs.orgnih.gov |

| 1-Benzyl-3-pyrrolidinone | Ketoreductase | (R)- or (S)-1-Benzyl-3-pyrrolidinol | Enzymatic asymmetric reduction | chemicalbook.com |

| (S)-1-Benzyl-pyrrolidin-3-yl methanesulfonate | Ammonia | (S)-1-Benzyl-3-aminopyrrolidine | Nucleophilic substitution | google.com |

| Ethyl acrylate | Benzylamine, sodium ethoxide, etc. | 1-Benzyl-3-pyrrolidinone | Addition, substitution, Dieckmann cyclization, decarboxylation | researchgate.net |

| Benzylamines, isatins, dimethyl acetylenedicarboxylate | BF3OEt2 | Dihydrospiro[indoline-3,2'-pyrroles] | 1,3-Dipolar cycloaddition (MCR) | rhhz.net |

| 1-Benzyl-3-pyrrolidinone, amine, azide, acetic acid | - | Pyrrolotriazoles | Multi-component reaction | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 1 Benzyl 3 Pyrroline

Hydroboration Reactions of N-Substituted 3-Pyrrolines

The hydroboration of N-substituted 3-pyrrolines presents a convenient route to N-substituted 3-pyrrolidinols. However, the reaction's feasibility is highly dependent on the nature of the N-substituent. Early studies reported that the hydroboration of 3-pyrroline (B95000) and its N-methyl derivative was unsuccessful. This was attributed to the formation of a stable amine-borane complex, where the coordination of the hydroborating agent to the nitrogen atom deactivates the neighboring double bond, thus inhibiting the hydroboration process.

In a key reinvestigation, it was demonstrated that 1-benzyl-3-pyrroline, in contrast to the N-methyl derivative, undergoes successful hydroboration. akjournals.com This is because the reduced basicity of the nitrogen atom in this compound allows for the reaction to proceed, even though an amine-borane complex is still formed. akjournals.com The hydroboration-oxidation of this compound with various reagents yields N-benzyl-3-pyrrolidinol. akjournals.com For instance, using borane-methyl sulfide (B99878) (BMS) followed by oxidation provides the corresponding alcohol in good yield. akjournals.com

For comparison, protecting the pyrroline (B1223166) nitrogen with a carbobenzyloxy (Cbz) group circumvents the issue of amine-borane complex formation entirely. N-carbobenzyloxy-3-pyrroline readily undergoes hydroboration to give the corresponding organoboranes, which can be oxidized to N-carbobenzyloxy-3-pyrrolidinol in high yield. akjournals.comchemscene.com Asymmetric hydroboration using reagents like monoisopinocampheylborane (IpcBH) allows for the synthesis of enantiomerically enriched pyrrolidinols. akjournals.comchemscene.com

| Substrate | Hydroborating Agent | Reaction Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| This compound | BMS | 1) THF, 0 °C to 25 °C, 2h; 2) NaOH, H₂O₂ | N-Benzyl-3-pyrrolidinol | 78 | akjournals.com |

| This compound | 9-BBN | 1) THF, 0 °C to 25 °C, 4h; 2) NaOH, H₂O₂ | N-Benzyl-3-pyrrolidinol | 85 | akjournals.com |

| This compound | IpcBH | 1) THF, 0 °C, 2h; 2) NaOH, H₂O₂ | (S)-N-Benzyl-3-pyrrolidinol | 70 (97% ee) | akjournals.com |

| N-Cbz-3-pyrroline | Ipc₂BH | 1) THF, 0 °C; 2) Acetaldehyde; 3) NaOH, H₂O₂ | N-Cbz-3-pyrrolidinol | 92 (89% ee) | chemscene.com |

| N-Methyl-3-pyrroline | BMS | THF, 0 °C to 25 °C | No Reaction | 0 | akjournals.com |

Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines

A significant development in the functionalization of pyrrolines is the palladium-catalyzed hydroarylation, which provides direct access to 3-aryl pyrrolidines. ias.ac.inunirioja.es While N-acyl pyrrolines typically undergo Mizoroki-Heck arylation to yield unsaturated products, the corresponding reactions with N-alkyl pyrrolines, such as this compound, result in the hydroarylation product. ias.ac.inmdpi.com This transformation represents a reductive Mizoroki-Heck process. ias.ac.inorganicchemistrytutor.com

The reaction has a broad scope and has been successfully applied to this compound, coupling it with various aryl bromides to produce synthetically useful 1-benzyl-3-arylpyrrolidines. mdpi.com The process is typically catalyzed by a palladium source like palladium(II) chloride with a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine. A crucial component for the success of the reaction is the use of a Lewis acidic additive, with copper(II) triflate (Cu(OTf)₂) proving to be highly effective. mdpi.com The proposed mechanism involves the formation of a cationic palladium complex, which facilitates the generation of a palladium hydride species that is key to the hydroarylation pathway. mdpi.com

| Aryl Bromide | Catalyst System | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂, P(o-Tol)₃, Cu(OTf)₂, N,N-dimethylpiperazine | 1-Benzyl-3-(p-tolyl)pyrrolidine | 72 | mdpi.com |

| 4-Bromoanisole | PdCl₂, P(o-Tol)₃, Cu(OTf)₂, N,N-dimethylpiperazine | 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine | 64 | ias.ac.inmdpi.com |

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

Electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation or acylation, on the benzyl moiety of this compound are not commonly reported. pressbooks.publibretexts.org This is due to the presence of more reactive sites within the molecule. The nitrogen atom of the pyrroline ring is a Lewis base and will readily react with the Lewis acid catalyst (e.g., AlCl₃) required for most EAS reactions. libretexts.orguomus.edu.iq This coordination places a positive charge on the nitrogen, which strongly deactivates the attached benzyl ring toward electrophilic attack, making substitution unfavorable. libretexts.orguomus.edu.iq

Furthermore, the carbon-carbon double bond of the pyrroline ring is an electron-rich site that can compete for the electrophile. msu.edu Therefore, reaction conditions that promote EAS on the benzyl ring are more likely to lead to reactions at the nitrogen or the double bond, or to polymerization. For pyrrole (B145914) itself, the heterocyclic ring is extremely reactive toward electrophilic substitution, far more so than benzene (B151609), due to the ability of the nitrogen's lone pair to stabilize the cationic intermediate. uomus.edu.iqmsu.edu While the 3-pyrroline ring is not aromatic, the nucleophilicity of its double bond and nitrogen atom still dominates its reactivity profile towards electrophiles.

Transformations Involving the Unsaturated Pyrroline Ring

Cycloaddition Reactions

The double bond of this compound can participate as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile oxides. This reaction has been studied using DFT calculations to understand the diastereoselectivity. mdpi.com When this compound reacts with a nitrile oxide, it forms Δ²-isoxazoline derivatives. mdpi.com

The structurally related azomethine ylides are also prominent in constructing pyrrolidine (B122466) rings via 1,3-dipolar cycloadditions. wordpress.comtandfonline.com For example, N-benzyl azomethine ylides, generated in situ, react with various dipolarophiles like alkenyl boronates to produce highly functionalized pyrrolidines. These reactions showcase the utility of the C-N-C dipole in forming five-membered rings. While the pyrroline double bond can act as the 2π component, many examples focus on generating the pyrrolidine ring from an azomethine ylide and a separate dipolarophile. google.com

Functionalization of the Olefinic Bond

Beyond hydroboration, the olefinic bond in the pyrroline ring is amenable to various other functionalization reactions, including oxidation. rsc.org

Epoxidation and Dihydroxylation: The double bond can be epoxidized. For instance, N-benzoyl-3-pyrroline is converted to 1-benzoyl-3,4-epoxypyrrolidine (B15232534) using pertrifluoroacetic acid. jst.go.jp Similarly, N-benzyloxycarbonyl-3-pyrroline (a close analogue) can be epoxidized using m-CPBA. sci-hub.se The resulting epoxide is a valuable intermediate that can be hydrolyzed to form a trans-3,4-dihydroxypyrrolidine. sci-hub.se This chemo-enzymatic sequence, using a chemical oxidant followed by enzymatic hydrolysis, provides access to chiral diols. sci-hub.se

Ozonolysis: The double bond can be cleaved through ozonolysis. This reaction breaks the ring at the site of the double bond to form a dialdehyde (B1249045) intermediate. This has been demonstrated on N-trifluoroacetyl-3-pyrroline and other protected pyrrolines. tandfonline.comnih.gov The resulting dialdehyde can then be used in subsequent reactions, such as reductive amination, to construct new heterocyclic systems like piperazines. tandfonline.comresearchgate.net

Halogenation: While direct halogenation of this compound's double bond is not widely detailed, related systems show that halogenation reactions on pyrrolidine scaffolds are common. For example, bromination of 1-benzylpyrrolidin-2-one occurs at the 3-position. Visible light-mediated methods have also been developed for the chlorination of related N-sulfonylamides to form chlorinated pyrrolidines. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound Derivatives

The outcomes of reactions involving this compound and its derivatives are often governed by a delicate balance of kinetic and thermodynamic factors. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for dissecting these aspects. akjournals.comresearchgate.netmedcraveonline.com

Studies on the thermal decomposition of 3-pyrroline and related five-membered heterocycles have shown that the reaction pathways are controlled both kinetically and thermodynamically by changes in aromaticity in the transition states. akjournals.comresearchgate.net

In the context of cycloaddition reactions, DFT calculations have been employed to rationalize and predict the observed stereoselectivity. For the 1,3-dipolar cycloaddition of a nitrile oxide with this compound, calculations showed the reaction to be under kinetic control, with the predicted ratio of diastereomeric products closely matching experimental results. mdpi.com The stability of the transition states, sometimes influenced by subtle non-covalent interactions like CH/π stacking, determines the major product formed. mdpi.com

Similarly, DFT studies on cycloadditions of other pyrroline derivatives, such as pyrroline-1-oxide, have elucidated the preference for certain regio- and stereoisomers by analyzing the activation energies of the possible pathways. ias.ac.inresearchgate.netresearchgate.net These analyses often reveal that the kinetically favored product is not always the most thermodynamically stable one, highlighting the importance of reaction conditions in directing the outcome. msu.edu Mechanistic investigations into ring-opening reactions of related aziridinium (B1262131) ions have also used DFT to show that thermodynamically controlled processes yield piperidines, while kinetically controlled reactions can lead to pyrrolidines.

| Reaction Type | System Studied | Computational Method | Key Finding | Ref. |

|---|---|---|---|---|

| Thermal Decomposition | 3-Pyrroline | MPW1PW91/6-31++G** | Reaction is controlled kinetically and thermodynamically by the change in aromaticity of the transition state. | akjournals.com |

| 1,3-Dipolar Cycloaddition | This compound + Nitrile Oxide | DFT: CPCM/HCTH/6-31+G(d) | Reaction is under kinetic control; predicted diastereomeric ratio (28:72) matches experimental results. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Pyrroline-1-oxide + Methyl Crotonate | DFT: B3LYP/6-31G(d) | The endo approach is kinetically favored due to stabilizing secondary orbital interactions. | ias.ac.in |

| Ring-Opening | Bicyclic Aziridinium Ion | DFT | Thermodynamic control leads to piperidines; kinetic control can lead to pyrrolidines. |

Proposed Reaction Mechanisms for Pyrroline Derivative Formation

The formation of pyrroline derivatives from precursors like this compound involves several key mechanistic pathways. These reactions are fundamental in synthetic organic chemistry for constructing complex nitrogen-containing heterocyclic scaffolds. The primary mechanisms investigated include 1,3-dipolar cycloadditions via azomethine ylides, anionic cycloadditions, and metal-promoted ring-opening reactions.

1,3-Dipolar Cycloaddition via Azomethine Ylides

One of the most versatile methods for synthesizing substituted pyrrolidines and pyrrolines is the [3+2] cycloaddition reaction involving an azomethine ylide as the 1,3-dipole. mdpi.comwikipedia.orgmdpi.com Azomethine ylides are transient, reactive intermediates that can be generated in situ through various methods. mdpi.com For precursors like this compound or related saturated amines, condensation with an aldehyde or ketone is a common route to the corresponding ylide. acs.orgnih.gov

The general mechanism begins with the formation of an iminium ion, followed by deprotonation at the α-carbon to yield the azomethine ylide. This ylide then reacts with a dipolarophile, typically an electron-deficient alkene or alkyne, in a concerted, pericyclic reaction to form the five-membered pyrrolidine ring. wikipedia.orgorganic-chemistry.org

A proposed mechanism for the formation of an azomethine ylide from a cyclic amine like pyrrolidine and an aldehyde involves several intermediates. Experimental and computational studies suggest the initial formation of an N,O-acetal, which then eliminates water to form an azaquinone methide. This intermediate can undergo a 1,6-proton abstraction to generate the azomethine ylide. nih.govnih.gov In trapping experiments, the reaction of 3-pyrroline with an aldehyde bearing a pendent dipolarophile yielded the expected [3+2] cycloadduct, providing strong evidence for the intermediacy of azomethine ylides. acs.orgnih.gov

The regioselectivity of the cycloaddition is a critical aspect and can often be controlled by additives. For instance, in the three-component reaction of isatin, benzylamine (B48309), and benzylideneacetone, the addition of water favors one regioisomer, while the addition of 4-nitrobenzoic acid promotes the formation of the opposite regioisomer. beilstein-journals.org This control is attributed to factors like hydrogen bonding and steric repulsion in the transition state. beilstein-journals.org

Table 1: Regioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides beilstein-journals.org

| Entry | Ylide Precursors | Dipolarophile | Additive | Product(s) | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | Isatin, Benzylamine | Benzylideneacetone | H₂O | Spiro[indoline-3,2'-pyrrolidin]-2-one derivative A | 94 | 95:5 |

| 2 | Isatin, Benzylamine | Benzylideneacetone | 4-NO₂PhCOOH | Spiro[indoline-3,2'-pyrrolidin]-2-one derivative B | 85 | 6:94 |

| 3 | 5-Cl-Isatin, Benzylamine | Benzylideneacetone | H₂O | 5-Chloro-spiro[...] derivative A | 92 | 93:7 |

| 4 | 5-Cl-Isatin, Benzylamine | Benzylideneacetone | 4-NO₂PhCOOH | 5-Chloro-spiro[...] derivative B | 83 | 8:92 |

Anionic Cycloaddition Mechanisms

An alternative pathway to pyrrolidine derivatives involves the 1,3-anionic cycloaddition of Schiff bases. aip.org This mechanism is particularly relevant for N-benzyl substituted systems. In this process, a Schiff base, such as N-arylidene benzylamine, is treated with a strong base to generate a resonance-stabilized 2-azaallyl anion. journalcsij.comrdd.edu.iq This anion then acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound (e.g., a chalcone) in a Michael-type addition. journalcsij.comresearchgate.net

Kinetic and mechanistic studies suggest that the reaction proceeds via a consecutive pseudo-first-order process. aip.orgresearchgate.net The initial nucleophilic addition of the azallyl anion to the chalcone (B49325) forms an intermediate, which subsequently undergoes an intramolecular cyclization to yield the final substituted pyrrolidine ring. aip.orgresearchgate.net The rates of these reactions are influenced by the electronic effects of substituents on the aromatic rings of both the Schiff base and the chalcone, as well as by steric hindrance. aip.org

A proposed mechanism is detailed below:

Anion Formation: A strong base (e.g., alcoholic NaOH) abstracts a proton from the carbon α to both the nitrogen and the phenyl ring of the N-arylidene benzylamine, forming the nucleophilic 2-azaallyl anion.

Michael Addition: The anion adds to the β-carbon of the α,β-unsaturated ketone (chalcone).

Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack, with the nitrogen anion displacing the enolate to form the five-membered pyrrolidine ring.

Protonation: A final protonation step yields the neutral pyrrolidine product.

Table 2: Kinetic Data for Anionic Cycloaddition of Chalcones and N-Benzylidene Benzylamine researchgate.net

| Chalcone Substituent (A) | Schiff Base (B) | Temperature (K) | Rate Constant k₂ (L.mol⁻¹.min⁻¹) | Activation Energy Ea (kJ/mol) |

|---|---|---|---|---|

| p-OCH₃ | N-Benzylidene benzylamine | 303 | 2.50 | 40.1 |

| p-CH₃ | N-Benzylidene benzylamine | 303 | 1.66 | 45.2 |

| H | N-Benzylidene benzylamine | 303 | 0.83 | 51.6 |

| p-Cl | N-Benzylidene benzylamine | 303 | 0.50 | 58.0 |

Zirconium-Promoted Ring Opening

A distinct reactivity profile for this compound is observed in the presence of zirconium reagents, leading to ring-opening rather than derivatization of the intact ring. researchgate.netacs.org The reaction is initiated by the hydrozirconation of the double bond in this compound using Schwartz's reagent, [Cp₂ZrHCl]ₙ. acs.org

This addition generates a stable β-zirconated five-membered ring intermediate. acs.org Unlike typical cycloadditions, the subsequent reaction of this organozirconium intermediate with various electrophiles triggers the cleavage of a carbon-heteroatom bond, resulting in acyclic products. For instance, reaction with Ph₂PCl does not lead to a simple substitution but results in the formation of an acyclic aminophosphine (B1255530) alongside a substituted pyrroline. Reaction with other electrophiles like PhCOCl or triflic acid affords linear amide and amine species, respectively. acs.org

The proposed mechanism suggests that the electrophile coordinates to the nitrogen atom, which facilitates the cleavage of the C-N bond and subsequent ring-opening to form a stable, acyclic product. acs.orguni-freiburg.de This methodology provides a unique route to functionalized acyclic amines from cyclic precursors.

Table 3: Products of Zirconium-Promoted Ring Opening of this compound acs.org

| Reactants | Electrophile | Major Product | Product Type |

|---|---|---|---|

| This compound, [Cp₂ZrHCl]ₙ | Ph₂PCl | Ph₂PN(CH₂Ph)(CH₂)₂CH=CH₂ | Acyclic Aminophosphine |

| This compound, [Cp₂ZrHCl]ₙ | PhCOCl | PhC(O)N(CH₂Ph)(CH₂)₂CH=CH₂ | Acyclic Amide |

| This compound, [Cp₂ZrHCl]ₙ | HOSO₂CF₃ (TfOH) | HN(CH₂Ph)(CH₂)₂CH=CH₂ | Acyclic Amine |

Design, Synthesis, and Exploration of 1 Benzyl 3 Pyrroline Analogues

Structural Modifications and Diversification Strategies

The generation of molecular diversity from a common scaffold is a cornerstone of modern drug discovery. For the 1-benzylpyrrolidine (B1219470) core, various strategies have been employed to create libraries of analogues for biological screening.

A prominent method for achieving this diversity is through multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials. Researchers have successfully applied the Ugi-4CR to create a library of 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net In a typical approach, the primary amine of a compound like 1-(2-aminobenzyl) pyrrolidin-3-ol serves as a fixed component alongside an isocyanide, while a diverse range of aldehydes and carboxylic acids are varied. researchgate.net This strategy facilitates the introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the core structure. The reaction conditions are generally mild and tolerate various functional groups, including those found in amino acids. researchgate.net

Another powerful approach for diversifying complex molecules is the strategic functionalization of C-H bonds. nih.gov While not specific to 1-benzyl-3-pyrroline in the cited literature, the general strategy involves installing new functional groups, such as hydroxyl groups, via C-H oxidation. These newly introduced groups can then serve as handles for further reactions, like ring expansions, to generate novel polycyclic scaffolds containing medium-sized rings. nih.gov This hybrid of target-oriented and diversity-oriented synthesis allows for the creation of unique, natural product-like molecules from a common starting material. nih.gov

Table 1: Example of Ugi Reaction Components for Synthesis of 1-Benzyl-pyrrolidine-3-ol Analogues This table illustrates the components used in a diversity-oriented synthesis approach.

| Component Type | Example Compound | Role in Diversification | Reference |

| Amine (Fixed) | 1-(2-aminobenzyl) pyrrolidin-3-ol | Core Scaffold | researchgate.net |

| Isocyanide (Fixed) | Tert-butyl isocyanide | Fixed Component | researchgate.net |

| Aldehyde (Varied) | Various substituted benzaldehydes | Introduces R1 diversity | researchgate.net |

| Acid (Varied) | Various carboxylic acids | Introduces R2 diversity | researchgate.net |

Pyrrolidine-2,3-dione (B1313883) Derivatives Incorporating the 1-Benzyl Motif

Pyrrolidine-2,3-diones are a class of heterocyclic compounds that serve as valuable intermediates in the synthesis of medicinally relevant molecules and have shown a range of biological activities. researchgate.net The incorporation of a 1-benzyl group onto this scaffold has been a subject of significant synthetic exploration.

One synthetic route involves the cyclization of L-malic acid with benzylamine (B48309), which proceeds through nucleophilic attack of the amine on the carboxylic acid groups, followed by intramolecular cyclization to form the 1-benzylpyrrolidine-2,3-dione (B1280295) core. Another method starts from diethyl oxaloacetate and benzylamine to produce an ester intermediate, which is then refluxed in hydrochloric acid to yield 1-benzylpyrrolidine-2,3-dione. arkat-usa.org

These 1-benzylpyrrolidine-2,3-dione cores can be further elaborated. For instance, the reaction between Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde (B42025) in an ethanol/HCl medium yields (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. researchgate.netscispace.com X-ray crystallography of this derivative revealed that the pyrrolidine-2,3-dione ring is nearly planar and adopts an E configuration at the ethylenic double bond. scispace.com

Furthermore, a one-pot, three-component reaction protocol has been utilized to generate a library of pyrrolidine-2,3-dione derivatives. nih.gov This method involves reacting an amine (R1NH2), an aldehyde, and an aryl pyruvate. By varying the amine component (e.g., using benzylamine), derivatives with a 1-benzyl substituent can be synthesized. This approach was used to create inhibitors of the PBP3 protein in Pseudomonas aeruginosa, highlighting the potential of this scaffold in developing new antibacterial agents. nih.gov

Table 2: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione Summarizes the reaction for a specific derivative.

| Starting Material 1 | Starting Material 2 | Reaction Medium | Product | Reference |

| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | Benzaldehyde | Ethanol/HCl | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | researchgate.netscispace.com |

Thiourea (B124793) Derivatives with 1-Benzyl-3-phenylthiourea (B182860) as Ligands

Thiourea derivatives are known for their wide range of biological activities and their ability to act as versatile ligands in coordination chemistry. ontosight.ainih.govanalis.com.my The compound 1-benzyl-3-phenylthiourea, in particular, has been synthesized and studied for its ability to form stable complexes with transition metals. ontosight.aimdpi.com

The synthesis of the 1-benzyl-3-phenylthiourea ligand (referred to as H2BPT) is typically achieved through a straightforward reaction. mdpi.comresearchgate.net This ligand can then be reacted with various metal precursors to form coordination complexes. For example, H2BPT has been used to synthesize a series of square planar Platinum(II) complexes. mdpi.comresearchgate.net The reaction of H2BPT with chloro-bridged Pt(II) precursors like [PtCl2(diphos)] or [PtCl2(diamine)] in a basic medium results in new complexes where the thiourea derivative acts as a dianionic ligand, coordinating to the Pt(II) ion through both sulfur and nitrogen atoms in a chelating fashion. mdpi.comresearchgate.net

Similarly, copper(II) complexes with related 1-benzyl-3-[3-(trifluoromethyl)phenyl]thiourea ligands have been synthesized. mdpi.com Spectroscopic and theoretical studies of these complexes show that two thiourea ligands coordinate to the Cu(II) center through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com The formation of these metal complexes alters the electronic properties of the ligand and can lead to enhanced biological activity. mdpi.comnih.gov

Table 3: Examples of Synthesized Pt(II) Complexes with 1-Benzyl-3-phenylthiourea (H2BPT) Ligand This table is based on the general synthetic strategy described in the cited research.

| Pt(II) Precursor | Ligand | Resulting Complex Type | Reference |

| [PtCl2(dppe)] | 1-Benzyl-3-phenylthiourea (H2BPT) | [Pt(BPT)(dppe)] | mdpi.comresearchgate.net |

| [PtCl2(PPh3)2] | 1-Benzyl-3-phenylthiourea (H2BPT) | [Pt(BPT)(PPh3)2] | mdpi.comresearchgate.net |

| [PtCl2(Bipy)] | 1-Benzyl-3-phenylthiourea (H2BPT) | [Pt(BPT)(Bipy)] | mdpi.comresearchgate.net |

dppe = 1,2-Bis(diphenylphosphino)ethane, PPh3 = Triphenylphosphine, Bipy = 2,2'-Bipyridine

Structure-Activity Relationship (SAR) Studies in Related 1-Benzylpyrrolidine Scaffolds

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. Several SAR studies have been conducted on compounds containing the 1-benzylpyrrolidine scaffold.

A key factor influencing activity is stereochemistry. In a study of 1,4-dihydropyridine (B1200194) calcium antagonists incorporating a 1-benzyl-3-pyrrolidinyl ester, four distinct enantiomers were synthesized and evaluated. nih.gov The study revealed a clear stereoselectivity, with the potency order being (S,S) > (S,R) > (R,R) > (R,S), where the configurations refer to the dihydropyridine (B1217469) C4 and pyrrolidine (B122466) C3 positions, respectively. The most potent enantiomer, with an (S,S) configuration, was found to have a specific conformation that was crucial for its high affinity and activity. nih.gov

Substitutions on both the pyrrolidine ring and the benzyl (B1604629) group also play a significant role in modulating activity. In a series of pyrrolidine-based inhibitors of dipeptidyl peptidase-4 (DPP-4), SAR studies showed that substitutions on the N-terminus and other positions of the pyrrolidine ring significantly impacted potency. tandfonline.com For example, the presence of a cyclopropyl (B3062369) group at a specific position resulted in a highly potent compound, whereas a larger cyclohexyl group at the same position led to reduced activity. tandfonline.com Similarly, for spiro-oxindole pyrrolidine derivatives acting as α-amylase inhibitors, halogen substitutions (like bromine) on the aromatic rings were found to enhance inhibitory activity. tandfonline.com

These studies underscore the importance of the three-dimensional arrangement and the nature of substituents on the 1-benzylpyrrolidine scaffold for achieving potent and selective biological activity.

Table 4: Stereoselectivity and Potency Order of 1-Benzyl-3-pyrrolidinyl Dihydropyridine Enantiomers Illustrates key SAR findings related to stereochemistry.

| Enantiomer Configuration (DHP-C4, Pyrrolidine-C3) | Compound ID | Relative Potency | Reference |

| (S,S) | 3a | Most Potent | nih.gov |

| (S,R) | 3b | Potent | nih.gov |

| (R,R) | 3d | Less Potent | nih.gov |

| (R,S) | 3c | Least Potent | nih.gov |

Computational and Theoretical Studies on 1 Benzyl 3 Pyrroline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of pyrrolidine-containing compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrrolidine (B122466) derivatives, providing valuable information about their molecular geometry, vibrational frequencies, and electronic properties. ijcce.ac.irijcce.ac.irbeilstein-journals.orgmdpi.com For instance, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to clarify the tautomerism in substituted 3-pyrroline-2-ones, showing that the relative stability of tautomers can be influenced by the solvent environment. beilstein-journals.org In studies of related heterocyclic systems, DFT has been employed to optimize molecular structures, calculate spectroscopic data (IR and NMR), and explore the potential energy surfaces of reactions. beilstein-journals.orgnih.gov These calculations are crucial for confirming experimental results and providing a deeper understanding of molecular behavior at the atomic level. ijcce.ac.ir

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. ijcce.ac.ir

For derivatives of 1-benzyl-3-pyrroline, HOMO-LUMO analysis can reveal how substituents on the pyrrolidine or benzyl (B1604629) ring affect the electronic distribution and, consequently, the molecule's reactivity. For example, in a study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the HOMO was found to be distributed over the pyrrole (B145914) ring, while the LUMO was located on the benzene (B151609) ring, indicating that a charge transfer occurs from the pyrrole to the benzene ring upon electronic excitation. ijcce.ac.ir The calculated HOMO-LUMO gap for this molecule was 6.20 eV, suggesting it is a relatively less chemically active molecule. ijcce.ac.ir

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic importance using second-order perturbation theory. uni-muenchen.de This analysis is valuable for understanding hyperconjugative interactions, which play a significant role in the stabilization of molecular structures.

In the context of this compound derivatives, NBO analysis can elucidate the nature of the bonding and the delocalization of electron density. For example, in studies of related platinum complexes containing a 1-benzyl-3-phenylthiourea (B182860) ligand, NBO analysis revealed a ligand-to-metal charge transfer, with the nitrogen and sulfur atoms donating their valence charge to the platinum(II) atom. mdpi.com For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, NBO analysis showed that hyperconjugative interaction energies are higher during LP→ π* and π→ π* transitions. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red and yellow areas indicate negative potential (electrophilic attack sites), while blue areas indicate positive potential (nucleophilic attack sites). researchgate.netlibretexts.org

For this compound and its derivatives, MEP maps can predict the most likely sites for chemical reactions. For instance, in a study of a Schiff base, the MEP map calculated using DFT at the B3LYP/6-311++G(d,p) level showed that the negative regions were related to electrophilic reactivity and the positive regions to nucleophilic reactivity. researchgate.net Similarly, for 1-aryl-3-phenylpyrrolidine-2,5-diones, MEP maps indicated that the most suitable sites for electrophilic attack were the oxygen atoms of the dione (B5365651) moiety, while the most probable sites for nucleophilic processes were the carbon atoms at positions 3 and 4 of the pyrrolidine ring. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules, which is crucial for understanding their biological activity and interactions with other molecules. researchgate.netacs.org

The pyrrolidine ring is known to adopt various puckered conformations, such as envelope (E) and twisted (T) forms, to minimize ring strain. beilstein-journals.org The specific conformation is influenced by the substituents on the ring. beilstein-journals.org For this compound, the benzyl group attached to the nitrogen atom can also adopt different orientations, further contributing to the molecule's conformational landscape.

MD simulations have been used to study the conformational preferences of various pyrrolidine derivatives. For example, simulations of 1-benzyl-pyrrolidine-3-ol analogues complexed with caspase-3 indicated the stability of the compound-protein complex over a 50 ns simulation run. researchgate.net In another study, MD simulations were used to investigate the binding stability of pyrrolidin-2-one derivatives with acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net Conformational analysis, often coupled with NMR studies and theoretical calculations, helps to determine the preferred three-dimensional structures of these molecules in solution. researchgate.net

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound and its derivatives. beilstein-journals.orgresearchgate.net By calculating the activation energies and reaction energies for different possible reaction pathways, chemists can predict which products are likely to form and under what conditions. beilstein-journals.org

For example, DFT calculations were used to investigate the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and methylamine. beilstein-journals.org The calculations showed that the main product was formed through the pathway with the lowest Gibbs free energy of activation (ΔG#), and that kinetic selectivity was more significant than thermodynamic selectivity in determining the product distribution. beilstein-journals.org

Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in the 1,3-dipolar cycloaddition of a nitrile oxide with N-benzyl-3-pyrroline, DFT calculations were used to understand the diastereoselectivity of the reaction, which was found to be influenced by the choice of base. mdpi.com These predictive capabilities are invaluable for designing efficient and selective synthetic strategies.

In Silico Evaluation of Biological Activities

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the biological activities of novel compounds, thereby guiding synthetic efforts and biological screening. These techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have been applied to derivatives of this compound to explore their therapeutic potential. nih.govrsc.orgresearchgate.net Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (receptor), predicting binding affinity and mode. rsc.org QSAR models, conversely, correlate variations in the chemical structure of a group of compounds with changes in their measured biological activity. nih.govjddtonline.info

Research into derivatives of this compound, particularly 1-benzyl-pyrrolidin-3-ol analogues, has leveraged these computational tools to identify potential anticancer, antimicrobial, and antihistaminic properties.

Anticancer Activity and Caspase Activation

A significant area of in silico investigation for 1-benzyl-pyrrolidin-3-ol analogues has been their potential as anticancer agents that induce apoptosis (programmed cell death). researchgate.net Defects in apoptotic pathways are a hallmark of carcinogenesis, making the development of agents that can trigger apoptosis in tumor cells a key therapeutic strategy. researchgate.net

Molecular docking studies have been employed to explore the interaction of these pyrrolidine derivatives with caspase-3, an enzyme central to the apoptotic process. researchgate.netresearchgate.net In one study, a library of 1-benzyl-pyrrolidin-3-ol analogues was synthesized and evaluated. researchgate.net The docking simulations for the lead compounds, 5j and 5p , were performed at the active site of the caspase-3 protein (PDB: 3DEI). researchgate.net The results predicted favorable binding interactions, and subsequent in vitro testing confirmed that these compounds induce significant cytotoxicity in various human cancer cell lines. researchgate.netresearchgate.net At concentrations around 10 µM, the lead compounds were shown to cause apoptosis in HL-60 (human leukemia) cells. researchgate.net

Table 1: In Silico and In Vitro Cytotoxicity of Lead 1-Benzyl-pyrrolidin-3-ol Analogues

| Compound | Target Protein (In Silico) | Cancer Cell Line (In Vitro) | Observed Effect | Source |

|---|---|---|---|---|

| Compound 5j | Caspase-3 | HL-60 (Human Leukemia) | Significant cytotoxicity and apoptosis induction | researchgate.netresearchgate.net |

| Compound 5j | Caspase-3 | A549 (Human Lung Adenocarcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5j | Caspase-3 | NCI H322 (Human Bronchioalveolar Carcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5j | Caspase-3 | A431 (Human Epidermoid Carcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5j | Caspase-3 | T98G (Human Glioblastoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5p | Caspase-3 | HL-60 (Human Leukemia) | Significant cytotoxicity and apoptosis induction | researchgate.netresearchgate.net |

| Compound 5p | Caspase-3 | A549 (Human Lung Adenocarcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5p | Caspase-3 | NCI H322 (Human Bronchioalveolar Carcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5p | Caspase-3 | A431 (Human Epidermoid Carcinoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

| Compound 5p | Caspase-3 | T98G (Human Glioblastoma) | Significant cytotoxicity | researchgate.netresearchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

Other computational studies have focused on different derivatives, such as novel pyrrolidine-derived thiosemicarbazones, as potential inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a validated strategy for cancer chemotherapy. In this research, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted to understand the binding interactions with the DHFR active site. nih.gov

The in silico results were correlated with in vitro inhibitory activity, which was measured against the DHFR enzyme. The study found that the synthesized compounds displayed IC₅₀ values ranging from 12.37 µM to 54.10 µM. The computational analysis helped to elucidate the structure-activity relationships, noting that compounds with phenethyl (5l ) and 4-methoxyphenyl (B3050149) (5d ) moieties showed the highest inhibitory potential. nih.gov

Table 2: Predicted and Observed DHFR Inhibitory Activity of Pyrrolidine-Derived Thiosemicarbazones

| Compound | Key Moiety | Target Enzyme | In Vitro IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 5d | 4-methoxyphenyl | Dihydrofolate Reductase (DHFR) | 12.37 ± 0.48 | nih.gov |

| 5l | Phenethyl | Dihydrofolate Reductase (DHFR) | 12.38 ± 0.25 | nih.gov |

| 5o | m-nitrophenyl | Dihydrofolate Reductase (DHFR) | 45.28 ± 0.63 | nih.gov |

| 5j | p-nitrophenyl | Dihydrofolate Reductase (DHFR) | 54.10 ± 0.72 | nih.gov |

| Methotrexate (Control) | - | Dihydrofolate Reductase (DHFR) | 0.086 ± 0.07 | nih.gov |

Other Predicted Biological Activities

The versatility of the pyrrolidine scaffold is evident from other in silico evaluations. In a study on new 1,8-naphthyridine-3-carboxylic acid analogues, PASS (Prediction of Activity Spectra for Substances) software was used to predict the biological activities of the designed compounds prior to synthesis. rsc.org For one derivative, 1-Benzyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one , molecular docking was performed against the histamine (B1213489) H1 receptor to predict potential antihistaminic effects. rsc.org

Furthermore, molecular docking has been used to investigate the binding properties of pyrroline-containing compounds as acetylcholinesterase inhibitors for potential application in Alzheimer's disease. mdpi.com These studies showed that the pyrroline (B1223166) ring could engage in important hydrogen bond interactions with key residues such as Tyr121 and Asp72 in the enzyme's active site. mdpi.com

Biological and Pharmacological Relevance of 1 Benzyl 3 Pyrroline Derivatives

Applications as Chiral Building Blocks in Medicinal Chemistry

The inherent chirality of substituted pyrrolidine (B122466) rings makes them invaluable building blocks in the asymmetric synthesis of complex, biologically active molecules. nih.gov The stereochemistry at positions 3 and 4 of the pyrrolidine ring is often crucial for determining a compound's biological activity and its specific interaction with protein targets. nih.govsmolecule.com

Derivatives of 1-benzyl-3-pyrroline are frequently employed as chiral synthons. For instance, (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is highly valued as a chiral building block in medicinal and pharmaceutical research. chemimpex.com Similarly, 1-Benzyl-3-(chloromethyl)pyrrolidine (B1281246) serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The chloromethyl group at the 3-position is a versatile functional handle that allows for further molecular elaboration through nucleophilic substitution reactions.

Specific examples highlight their utility:

(S)- and (R)-1-benzyl-3-pyrrolidinol are key chiral intermediates used in the synthesis of potent calcium antagonists. nih.gov

(3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral derivative whose specific stereochemistry is vital for its biological function. smolecule.com

(R)-benzyl 3-mercaptopyrrolidine-1-carboxylate serves as a precursor for stereospecific analogues of drugs like the calcium channel blocker Barnidipine. vulcanchem.com

The use of these chiral building blocks allows medicinal chemists to control the spatial arrangement of substituents, which can lead to significant differences in the biological profiles of the final drug candidates due to distinct binding modes with enantioselective proteins. nih.gov

Exploration in Drug Design and Development

The pyrrolidine scaffold is one of the most utilized nitrogen heterocycles in drug discovery. bldpharm.comnih.gov The this compound framework offers a structurally rigid yet conformationally flexible core that is ideal for designing ligands that can fit into specific protein binding pockets. Medicinal chemists leverage this scaffold in strategies like "scaffold hopping," where the core of a known active compound is replaced to discover novel molecules with improved properties. bldpharm.com

The three-dimensional character of the pyrrolidine ring helps molecules "escape flatland"—a concept in drug design that encourages moving away from flat, aromatic structures towards more complex 3D shapes. bldpharm.com This increased saturation, measured by the fraction of sp3 hybridized carbons (Fsp3), is associated with a higher probability of success in clinical development. bldpharm.com

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including neurological disorders and cancer. The benzyl (B1604629) group itself can be modified, for example by adding fluorine atoms, to block metabolic pathways and enhance the potency of drug candidates. acs.org The versatility of the pyrrolidine ring allows for substitutions at multiple positions, providing a powerful tool for optimizing biological activity and target specificity. tandfonline.com

Receptor Binding Studies and Ligand Design

The design of ligands with high affinity and selectivity for specific biological receptors is a cornerstone of modern drug discovery. Derivatives of 1-benzyl-pyrrolidine have been the focus of numerous receptor binding studies to elucidate their mechanism of action and guide further optimization.

Nociceptin/Orphanin FQ (NOP) Receptor: A series of derivatives based on 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide (B126068) were synthesized and evaluated as antagonists for the NOP receptor. nih.govresearchgate.net These studies led to the identification of a highly potent and selective NOP antagonist, demonstrating the utility of the 1-benzyl-pyrrolidine scaffold in designing ligands for opioid receptors. nih.govresearchgate.net

Dopamine (B1211576) Receptors: Research has shown that compounds derived from the 1-benzyl-3-(chloromethyl)pyrrolidine structure can exhibit neuroleptic properties, which are attributed to their selective interaction with dopamine receptors.

Nicotinic Acetylcholine (B1216132) and Serotonin (B10506) Receptors: The presence of a pyridine (B92270) ring in derivatives like (3S,4R)-1-benzyl-4-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid suggests potential interactions with nicotinic acetylcholine receptors. smolecule.com Compounds with similar structures have also been investigated for their ability to modulate serotonin receptors, indicating potential for antidepressant effects. smolecule.com In vitro receptor binding assays are commonly used to confirm these interactions. smolecule.com

NMDA and GABAa Receptors: In the context of anticonvulsant activity, the binding properties of N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione at NMDA and GABAa receptors have been evaluated to understand their mechanism of action. nih.gov

These studies underscore the adaptability of the 1-benzyl-pyrrolidine core in creating ligands that can selectively target a diverse range of receptors, including G-protein coupled receptors and ion channels.

Investigation of Pharmacological Activities

The development of novel anti-cancer agents is a major focus of pharmaceutical research, and pyrrolidine-containing compounds have shown significant promise. Several studies have highlighted the anti-cancer potential of 1-benzyl-substituted derivatives.

Substituted imidazole-pyrrole hybrids have demonstrated noteworthy anticancer properties. researchgate.net One such derivative, featuring a 4-chlorophenyl group and a benzyl substituent, showed potent activity against pancreatic cancer cell lines (PANC-1 and ASPC-1) with IC₅₀ values in the nanomolar range. researchgate.net Spirooxindole derivatives containing a pyrrolidine ring also exhibit significant antiproliferative activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers. mdpi.com Furthermore, benzimidazole (B57391) derivatives linked to a benzyl-substituted 1,2,3-triazolyl moiety displayed remarkable anti-proliferative activity against non-small cell lung cancer (A549) cells. nih.gov

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Imidazole-Pyrrole Hybrid | Compound 86 (with 4-chlorophenyl and benzyl substituents) | PANC-1 (Pancreatic) | 0.063 | researchgate.net |

| Imidazole-Pyrrole Hybrid | Compound 86 (with 4-chlorophenyl and benzyl substituents) | ASPC-1 (Pancreatic) | 0.062 | researchgate.net |

| Benzimidazole Derivative | Compound 11f (benzyl-substituted 1,2,3-triazolyl imidazoline) | A549 (Lung) | 0.07 | nih.gov |

| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | HepG2 (Liver) | < 5 | mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | MCF-7 (Breast) | < 4 | mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | HCT-116 (Colon) | < 3 | mdpi.com |

The chemical flexibility of the pyrrolidine nucleus makes it an attractive scaffold for developing new antibacterial agents. asianpubs.org Studies have explored various analogues for their potency against both Gram-positive and Gram-negative bacteria.

For example, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and evaluated. pensoft.net The unsubstituted benzyl derivative and those with small para-substituents on the benzene (B151609) ring showed good activity against Staphylococcus aureus and Bacillus subtilis. pensoft.net Other research has shown that 1-benzyl-1,2,3-triazole derivatives can exhibit weak to moderate inhibition against S. aureus. scielo.org.mx A study on a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs found that most were effective against E. coli and Bacillus. asianpubs.org

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| N-Benzyl-thieno[2,3-d]pyrimidine-carboxamide | Unsubstituted benzyl | S. aureus | 6.25 | pensoft.net |

| N-Benzyl-thieno[2,3-d]pyrimidine-carboxamide | Unsubstituted benzyl | B. subtilis | 12.5 | pensoft.net |

| Pyrrole (B145914) Benzamide Derivative | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 | nih.gov |

| Streptopyrroles | Streptopyrrole B | S. aureus | 0.7 µM | nih.gov |

| Streptopyrroles | Streptopyrrole C | S. aureus | 2.9 µM | nih.gov |

Certain derivatives of this compound have been identified as potent calcium channel blockers. Calcium antagonists are a class of drugs used to treat various cardiovascular conditions, such as hypertension.

A key example is the compound 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730), which was identified as a potent calcium antagonist. nih.govsigmaaldrich.cn The synthesis of this compound utilizes (S)- or (R)-1-benzyl-3-pyrrolidinol as a chiral precursor. nih.gov Research into the four different enantiomers of this compound revealed that stereoselectivity is critical for its activity. The (S,S) enantiomer was found to be the most potent, with the highest binding affinity for the nitrendipine (B1678957) receptor and the strongest coronary vasodilating activity. nih.gov This highlights the importance of the specific stereochemistry of both the dihydropyridine (B1217469) ring and the 1-benzyl-3-pyrrolidinol (B1218477) moiety for potent calcium antagonism. nih.gov Additionally, other pyrrolidine derivatives, such as N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione, have been investigated for their effects on calcium channels as part of their evaluation as potential anticonvulsant agents. nih.gov

Potential in Neurological Disorders and Enzyme Inhibition

Derivatives of this compound and related N-benzylpyrrolidine structures have emerged as significant scaffolds in the development of therapeutic agents for neurological disorders, primarily due to their ability to inhibit key enzymes involved in the pathophysiology of these conditions. researchgate.net Research has particularly focused on their role as inhibitors of cholinesterases and monoamine oxidases, which are critical targets in the treatment of Alzheimer's disease (AD) and Parkinson's disease (PD), respectively.

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy. uc.pt N-benzylpyrrolidine derivatives have been designed and synthesized as multi-target ligands aimed at treating AD. nih.gov Certain hybrid molecules have demonstrated balanced inhibitory activity against both AChE and BuChE, as well as β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) peptides. researchgate.netnih.gov For instance, compounds designated as 4k and 4o from one study showed effective, balanced inhibition of these three enzymes. researchgate.netnih.gov These heterocyclic derivatives are recognized for their persistent efficacy in inhibiting cholinesterase enzymes and slowing the formation of amyloid compounds. researchgate.net Molecular modeling studies suggest that the N-benzylpiperidine moiety, a structure closely related to N-benzylpyrrolidine, interacts with the catalytic anionic site (CAS) of AChE through cation-π interactions. researchgate.net